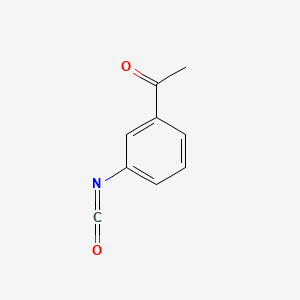

3-Acetylphenyl isocyanate

Overview

Description

Synthesis Analysis

The synthesis of compounds related to "3-Acetylphenyl isocyanate" involves various methods, including the catalytic anionarylation of acrylic and methacrylic acids amides by diazonium salts to obtain thiocyanatoamides, which are then cyclized to produce substituted compounds with potential antimicrobial properties (Baranovskyi et al., 2018). Another synthesis approach involves the reaction of isocyanates with other compounds to form acetylated derivatives, demonstrating the chemical reactivity of isocyanate groups (Miller, 1970).

Molecular Structure Analysis

The molecular structure of derivatives similar to "this compound" has been studied through various analytical techniques, revealing insights into their chemical behavior and potential applications. For instance, the structure of oligomerization products of phenyl isocyanate derivatives shows the formation of helical structures, dependent on the substituents and reaction conditions, highlighting the structural diversity achievable with isocyanate chemistry (Maeda & Okamoto, 1998).

Chemical Reactions and Properties

Isocyanates, including "this compound," undergo various chemical reactions, forming complex structures with diverse properties. The reaction with water or alcohols to form ureas or urethanes, respectively, is a fundamental property of isocyanates. This reactivity forms the basis for the synthesis of polyureas and other polymers with applications in materials science and engineering (Leventis et al., 2010).

Physical Properties Analysis

The physical properties of "this compound" derivatives are influenced by their molecular structure. For example, the optical activity and specific rotation of oligomerization products can be significantly affected by the molecular structure, indicating the potential for designing materials with desired optical properties (Maeda & Okamoto, 1998).

Chemical Properties Analysis

The chemical properties of isocyanate-based compounds are characterized by their reactivity towards nucleophiles, including water, alcohols, and amines. This reactivity is exploited in various synthetic applications, from the production of pharmaceuticals to the creation of advanced materials. The synthesis and reactivity of isocyanate compounds demonstrate the utility of "this compound" in organic synthesis and materials science (Leventis et al., 2010).

Scientific Research Applications

Helical Structure in Oligo- and Poly-Isocyanates

3-Acetylphenyl isocyanate and its derivatives demonstrate significant applications in creating helical structures in polymers. For instance, oligomerization of phenyl isocyanate derivatives, including 3,5-dimethylphenyl isocyanate, has been utilized to produce oligomers with optically active groups. These oligomers exhibit specific rotations, suggesting a persistent one-handed helical structure, which can be influenced by the electron-donating power of the meta substituents (Maeda & Okamoto, 1998).

Synthesis of Heterocyclic Compounds

In the field of medicinal chemistry, this compound derivatives have been used in synthesizing various heterocyclic compounds. For example, 3-(4-Acetylphenyl)-(2-methyl)-2-chloro(bromo, thiocyanato)propanamides have been synthesized via copper-catalyzed anionarylation, leading to the creation of antimicrobial substances, including 5-(4-Acetylphenyl) substituted 2-aminothiazol-4(5H)-ones (Baranovskyi et al., 2018).

Nanocomposite Material Development

This compound derivatives are employed in developing advanced materials like nanocomposites. For example, isocyanate functionalized graphene, combined with poly 3-hexyl thiophene, has been prepared, demonstrating improved mobility and photoresponse in organic field effect transistors (Obreja et al., 2013).

Polyurea Aerogels

In materials science, the interaction between isocyanates and water, including derivatives of this compound, has been explored for the synthesis of polyurea (PUA) aerogels. These aerogels, derived from controlled reactions of isocyanates and water, showcase a wide density range and diverse nanomorphology, making them suitable for a variety of applications (Leventis et al., 2010).

Catalysis and Chemical Reactions

This compound and its derivatives are crucial in catalysis and various chemical reactions. For example, the catalytic asymmetric electrophilic cyanation of oxindoles using 4-acetylphenyl cyanate as a cyano source highlights the role of these derivatives in synthesizing complex organic molecules (Qiu et al., 2017).

Mechanism of Action

Target of Action

3-Acetylphenyl isocyanate is a reactive isocyanate

Mode of Action

As a reactive isocyanate, it may interact with various biological molecules, potentially leading to changes in cellular processes . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it is recommended to avoid dust formation and ensure adequate ventilation when handling this compound . Furthermore, it is advised to use personal protective equipment and to avoid contact with skin and eyes . These precautions suggest that the compound’s action could be influenced by environmental conditions, such as the presence of dust or inadequate ventilation.

Safety and Hazards

3-Acetylphenyl isocyanate is classified as having acute oral, dermal, and inhalation toxicity . It can cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It should be stored in a well-ventilated place and kept tightly closed .

properties

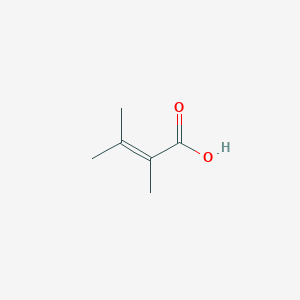

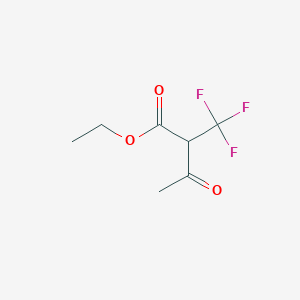

IUPAC Name |

1-(3-isocyanatophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-7(12)8-3-2-4-9(5-8)10-6-11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JASTZOAHAWBRLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90945815 | |

| Record name | 1-(3-Isocyanatophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90945815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23138-64-9 | |

| Record name | 23138-64-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=223087 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3-Isocyanatophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90945815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Acetylphenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl bicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B1268127.png)